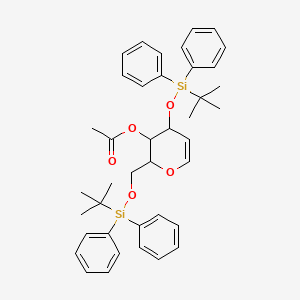
Butyl 3-fluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3 It is a carbonate ester, characterized by the presence of a butyl group and a 3-fluoropropyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.
Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
- Methyl 3-fluoropropyl carbonate
- Ethyl 3-fluoropropyl carbonate
- Propyl 3-fluoropropyl carbonate
Comparison: Butyl 3-fluoropropyl carbonate is unique due to its specific combination of a butyl group and a 3-fluoropropyl group This combination can impart distinct physical and chemical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H15FO3 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3 |
Clé InChI |
HUCUDUFEMVUVCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)








![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)




